molecular formula C16H14F3N3O4S B2410495 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034346-14-8

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2410495
CAS No.: 2034346-14-8
M. Wt: 401.36
InChI Key: GDRYTYNJCCBQHM-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N3O4S and its molecular weight is 401.36. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4S/c17-16(18,19)26-12-4-6-13(7-5-12)27(23,24)21-11-14(15-3-1-10-25-15)22-9-2-8-20-22/h1-10,14,21H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRYTYNJCCBQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article summarizes the current understanding of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H16F3N3O3SC_{16}H_{16}F_3N_3O_3S and has a molecular weight of 397.36 g/mol. Its structure includes a furan moiety, a pyrazole ring, and a trifluoromethoxy group, which contribute to its biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings regarding its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of Aurora-A kinase

In a study by Bouabdallah et al., similar pyrazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively . This suggests that modifications to the pyrazole structure can enhance anticancer effects.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated in various models. For instance, compounds with similar structures demonstrated remarkable inhibition of paw swelling in acute inflammatory models comparable to standard treatments like aspirin . The following table summarizes the anti-inflammatory efficacy:

Compound Inhibition (%) Standard Comparison
N-(2-(furan-2-yl)...93.53 ± 1.37Diclofenac Sodium (90.13 ± 1.45)

This indicates that the compound's structural features may contribute significantly to its anti-inflammatory effects.

Case Study 1: Cytotoxicity Evaluation

A detailed evaluation was conducted on several pyrazole derivatives, including our compound, against human cancer cell lines such as A549 and HCT116. The study found that derivatives with specific substituents showed enhanced cytotoxicity, with some compounds achieving IC50 values as low as 0.01 µM against MCF7 cells .

Case Study 2: Mechanistic Insights

Research into the mechanisms underlying the anticancer effects revealed that compounds similar to this compound induce apoptosis through mitochondrial pathways and inhibit key kinases involved in cancer cell proliferation .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing pyrazole and furan moieties exhibit anticancer properties. N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that modifications in the molecular structure can enhance its efficacy against specific cancer types, such as breast cancer (MCF-7) and colorectal cancer (HCT-116) .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Pyrazole derivatives, including this compound, have been tested for their effectiveness against bacteria and fungi. The presence of the furan ring is believed to contribute to the enhanced antimicrobial properties observed in these compounds .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The sulfonamide group is known for its ability to inhibit certain enzymes involved in inflammatory processes, making this compound a candidate for further investigation in treating inflammatory diseases .

Case Studies

  • Antitumor Evaluation : A study synthesized a series of pyrazole-based compounds, including derivatives of this compound. These compounds were subjected to cytotoxicity assays against human cancer cell lines, revealing promising results that warrant further exploration .
  • Antimicrobial Screening : In vitro studies assessed the antimicrobial activity of various pyrazole derivatives, highlighting the effectiveness of those containing furan rings in inhibiting bacterial growth. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy .
  • Anti-inflammatory Activity : Research involving animal models demonstrated that certain pyrazole derivatives exhibited significant anti-inflammatory effects, suggesting that this class of compounds could be beneficial in developing new treatments for inflammatory conditions .

Summary of Applications

ApplicationDescriptionReferences
AnticancerEffective against various cancer cell lines; structure-dependent efficacy
AntimicrobialActive against bacteria and fungi; enhanced by furan moiety
Anti-inflammatoryPotential for treating inflammatory diseases; sulfonamide group involved

Q & A

Basic: What is the synthetic methodology for preparing N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?

Answer:
The compound is synthesized via a multi-step procedure. A key intermediate involves refluxing 4-hydrazinobenzenesulfonamide hydrochloride with a trifluoromethyl-substituted diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) in ethanol, followed by purification via recrystallization . For analogous sulfonamide derivatives, coupling reactions (e.g., amide bond formation) between activated carboxylic acids (e.g., benzo[b]thiophene-2-carboxylic acid) and sulfonamide-containing amines are common, using coupling agents like EDCI/HOBt and purification via column chromatography (EtOAc/hexane gradients) . Yield optimization requires controlled reaction times and solvent selection.

Basic: How is the structural identity of this compound confirmed post-synthesis?

Answer:
Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify substituent integration and connectivity. For example, the trifluoromethoxy group appears as a singlet in ¹⁹F NMR, while pyrazole protons resonate at δ 7.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Accurately confirms molecular weight (e.g., observed [M+H]⁺ matches calculated within 0.0002 Da) .
  • X-ray Crystallography: Resolves absolute configuration and torsion angles (e.g., dihedral angles between furanyl and pyrazole rings: ~31°) .

Advanced: What crystallographic challenges arise during structural refinement of this compound, and how are they resolved?

Answer:
Crystallographic refinement may encounter:

  • Disordered Moieties: The furan ring in the title compound exhibits positional disorder, resolved by refining it as a rigid pentagon with 1:1 occupancy .
  • Hydrogen Bonding Ambiguity: N–H···O and C–H···O interactions are modeled using restraints (e.g., N–H = 0.88±0.01 Å) and difference Fourier maps. SHELXL software is critical for handling anisotropic displacement parameters and generating supramolecular interaction diagrams .
  • Data Omission: Poorly diffracting reflections (e.g., (8 0 10)) are excluded to improve refinement agreement .

Advanced: How do structural features (e.g., dihedral angles, hydrogen bonding) influence intermolecular interactions?

Answer:

  • Dihedral Angles: A 55.58° twist between the pyrazole and benzene rings creates steric hindrance, affecting molecular packing. The furan-pyrazole twist (31.1°) enhances solubility by reducing π-π stacking .
  • Hydrogen Bonding: N–H···N(pyrazole) interactions form 18-membered {···HNSC₄NN}₂ synthons, stabilizing supramolecular chains. Additional C–H···O(sulfonamide) interactions consolidate 2D layers, influencing crystal stability and dissolution kinetics .

Basic: What in vitro assays are used to evaluate biological activity for sulfonamide derivatives?

Answer:

  • Anti-inflammatory Activity: Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages assess inhibition of PGE₂ and nitric oxide production, with IC₅₀ values calculated via dose-response curves .
  • Kinase Inhibition: Enzymatic assays (e.g., EGFR, VEGFR-2) measure IC₅₀ using fluorescence-based ADP-Glo™ kits .
  • Metabolic Stability: Rat hepatocyte incubations quantify parent compound depletion via LC-MS/MS, with intrinsic clearance (Clₜₙₜ) calculated .

Advanced: How are structure-activity relationship (SAR) studies designed for optimizing bioactivity?

Answer:

  • Scaffold Modification: Varying substituents on the pyrazole (e.g., 3-trifluoromethyl vs. 3-phenyl) and sulfonamide (e.g., para-trifluoromethoxy vs. nitro) alters target affinity.
  • Pharmacophore Mapping: Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
  • Data-Driven Optimization: Contradictions in activity (e.g., high kinase inhibition but low solubility) are resolved by introducing polar groups (e.g., hydroxyethyl) while monitoring logP values .

Advanced: How are analytical contradictions (e.g., NMR vs. crystallography data) resolved?

Answer:

  • Dynamic vs. Static Structures: NMR detects solution-phase conformers, while crystallography shows solid-state packing. Discrepancies in dihedral angles are reconciled by variable-temperature NMR or DFT calculations .
  • Impurity Interference: HPLC-MS (≥98% purity) identifies byproducts (e.g., unreacted intermediates), guiding re-purification .

Basic: What analytical techniques ensure compound purity for biological testing?

Answer:

  • HPLC: Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection (λ = 254 nm) confirm purity ≥95% .
  • Elemental Analysis: Matches calculated C, H, N content within 0.4% deviation .
  • Thermogravimetric Analysis (TGA): Detects solvent residues (e.g., EtOAc) in recrystallized samples .

Advanced: How is the stability of this compound assessed under varying conditions?

Answer:

  • Forced Degradation Studies: Exposure to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) identifies degradation products (e.g., sulfonic acid derivatives) via LC-MS .
  • pH Stability: Incubation in buffers (pH 1–13) monitors hydrolysis of the sulfonamide bond, with half-life (t₁/₂) calculated using first-order kinetics .

Advanced: What computational tools are used to predict physicochemical properties?

Answer:

  • logP and Solubility: SwissADME or ACD/Labs predict hydrophobicity (e.g., logP ~3.5) and aqueous solubility (<10 µM) .
  • pKa Estimation: MarvinSketch calculates sulfonamide protonation (pKa ~10.2), critical for bioavailability .

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